molecular formula C19H16FN3O4S B11606581 (5E)-1-(3-fluorophenyl)-5-{[5-(morpholin-4-yl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

(5E)-1-(3-fluorophenyl)-5-{[5-(morpholin-4-yl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B11606581
M. Wt: 401.4 g/mol
InChI Key: NLFWFQLOWDPAKC-RVDMUPIBSA-N
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Description

(5E)-1-(3-FLUOROPHENYL)-5-{[5-(MORPHOLIN-4-YL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a fluorophenyl group, a morpholinyl furan group, and a diazinane dione core, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(3-FLUOROPHENYL)-5-{[5-(MORPHOLIN-4-YL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the individual components, such as the fluorophenyl group and the morpholinyl furan group. These components are then subjected to a series of condensation and cyclization reactions under controlled conditions to form the final compound. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in the efficiency and yield of the synthesis.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-(3-FLUOROPHENYL)-5-{[5-(MORPHOLIN-4-YL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

(5E)-1-(3-FLUOROPHENYL)-5-{[5-(MORPHOLIN-4-YL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of (5E)-1-(3-FLUOROPHENYL)-5-{[5-(MORPHOLIN-4-YL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Morpholine derivatives: Compounds containing the morpholine ring structure.

    Furan derivatives: Compounds with a furan ring, similar to the morpholinyl furan group in the target compound.

Uniqueness

(5E)-1-(3-FLUOROPHENYL)-5-{[5-(MORPHOLIN-4-YL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is unique due to its combination of functional groups and structural features, which confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C19H16FN3O4S

Molecular Weight

401.4 g/mol

IUPAC Name

(5E)-1-(3-fluorophenyl)-5-[(5-morpholin-4-ylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C19H16FN3O4S/c20-12-2-1-3-13(10-12)23-18(25)15(17(24)21-19(23)28)11-14-4-5-16(27-14)22-6-8-26-9-7-22/h1-5,10-11H,6-9H2,(H,21,24,28)/b15-11+

InChI Key

NLFWFQLOWDPAKC-RVDMUPIBSA-N

Isomeric SMILES

C1COCCN1C2=CC=C(O2)/C=C/3\C(=O)NC(=S)N(C3=O)C4=CC(=CC=C4)F

Canonical SMILES

C1COCCN1C2=CC=C(O2)C=C3C(=O)NC(=S)N(C3=O)C4=CC(=CC=C4)F

Origin of Product

United States

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